Jarin-1

Description

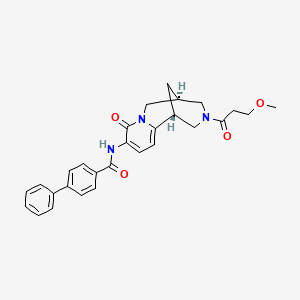

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVUVKIGGHXSJX-WMZHIEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of Jarin-1

Introduction

Jarin-1 is a small-molecule inhibitor identified through chemical screening that serves as a critical tool for dissecting jasmonate signaling pathways in plants.[1] Chemically derived from the alkaloid cytisine, this compound has been instrumental in clarifying the role of the bioactive hormone jasmonoyl-L-isoleucine (JA-Ile).[2] Jasmonates are a class of lipid-derived plant hormones that are central to regulating a wide array of processes, including defense against herbivores and necrotrophic pathogens, as well as various aspects of growth and development.[3][4][5] this compound provides a means to specifically inhibit a key step in this signaling cascade, allowing for detailed investigation of its downstream consequences.

Mechanism of Action and Molecular Target

The primary biological activity of this compound stems from its function as a selective inhibitor of the enzyme JASMONATE-AMIDO SYNTHETASE (JAR1).

-

Molecular Target: JAR1 JAR1 is an essential enzyme in the jasmonate signaling pathway. It belongs to the GH3 family of acyl acid amido synthetases and catalyzes the conjugation of jasmonic acid (JA) to the amino acid L-isoleucine. This conjugation produces the molecule (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is recognized as the genuine bioactive hormone that initiates downstream signaling.

-

Inhibitory Action this compound specifically impairs the enzymatic activity of JAR1. By binding to the enzyme, it prevents the synthesis of JA-Ile. This inhibition is highly selective; this compound does not significantly affect other closely related enzymes. The inhibition of JAR1 by this compound leads to a block in the jasmonate signaling pathway at a critical activation step. Without the production of JA-Ile, the signal cannot be perceived by the co-receptor complex, which consists of CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM-DOMAIN (JAZ) repressor proteins. Consequently, JAZ proteins are not targeted for degradation by the 26S proteasome, and the transcription factors they repress (such as MYC2) remain inactive. This effectively silences the expression of jasmonate-responsive genes.

Quantitative Data

The inhibitory potency of this compound against its target has been quantified, providing a key metric for its biological activity. Additional data from various studies indicate the effective concentrations used to elicit physiological responses.

| Parameter | Value | Target/System | Species | Reference |

| IC₅₀ | 3.8 µM | JAR1 (Jasmonate-amido synthetase) | Arabidopsis thaliana | |

| Effective Concentration | 5 - 10 µM | Alleviation of MeJA-induced root growth inhibition | Medicago truncatula | |

| Effective Concentration | 7 - 21 µM | Reduction of wound-induced JA-Ile levels by ~50% | Arabidopsis thaliana | |

| Effective Concentration | 30 µM | Used to test inhibition of JA-Ile production | Arabidopsis thaliana | |

| Ineffective Concentration | 10 µM | No effect on MeJA-induced root growth inhibition | Solanum lycopersicum, Brassica nigra | |

| Ineffective Concentration | 30 µM | No effect on wound-induced JA-Ile biosynthesis | Solanum lycopersicum |

Biological and Physiological Effects

This compound's inhibition of JA-Ile biosynthesis translates into observable physiological effects, though these are notably dependent on the plant species.

Effects in Responsive Species (Arabidopsis thaliana, Medicago truncatula)

-

Inhibition of Jasmonate Responses : this compound effectively impairs multiple jasmonate-induced responses. In Arabidopsis, it can suppress wound-induced JA-Ile accumulation by approximately 50% at concentrations of 7–21 µM.

-

Root Growth : One of the hallmark assays for jasmonate activity is the inhibition of primary root growth. Methyl jasmonate (MeJA) treatment significantly stunts root growth. In responsive species like A. thaliana and M. truncatula, simultaneous application of this compound (at 5 or 10 µM) can partially alleviate this MeJA-induced root growth inhibition.

-

Defense and Metabolism : By blocking JA-Ile synthesis, this compound affects the metabolic profiles of leaves both locally and systemically, impacting pathways downstream of jasmonate signaling, such as amino acid and carbohydrate metabolism.

Species Specificity

A critical aspect of this compound's biological activity is its high degree of species specificity.

-

Active : It has been shown to be biologically active in Arabidopsis thaliana and Cardamine hirsuta. Its activity is also confirmed in Medicago truncatula.

-

Inactive : In contrast, this compound showed no similar effect in alleviating MeJA-induced root growth inhibition in Solanum lycopersicum (tomato) and Brassica nigra. Furthermore, in tomato leaf disks, this compound failed to inhibit the wound-induced biosynthesis of JA-Ile.

This specificity underscores the necessity for researchers to validate the efficacy of this compound in their specific model organism before using it as a tool to study jasmonate signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

1. Root Growth Inhibition Assay

This assay is used to assess the ability of this compound to counteract the inhibitory effect of methyl jasmonate (MeJA) on plant root growth.

-

Plant Material and Growth Conditions :

-

Sterilize seeds of the target species (e.g., Medicago truncatula) using a standard protocol (e.g., 70% ethanol for 1 min, 1% sodium hypochlorite for 10 min, followed by sterile water rinses).

-

Place seeds on sterile agar plates and stratify at 4°C for 48-72 hours to synchronize germination.

-

Transfer germinated seedlings into 50 mL Falcon tubes containing 10 mL of liquid growth medium (e.g., Murashige and Skoog medium with 1% sucrose). Place a sterile paper bridge in each tube to support the seedling.

-

-

Treatment Application :

-

Prepare stock solutions of MeJA and this compound in a suitable solvent like DMSO.

-

Add MeJA and/or this compound to the liquid medium to achieve the desired final concentrations. For example:

-

Control (Mock): Solvent only.

-

MeJA treatment: 10 µM MeJA.

-

This compound treatment: 5 µM, 10 µM, or 30 µM this compound.

-

Combination: 10 µM MeJA + 5, 10, or 30 µM this compound.

-

-

Ensure the final solvent concentration is consistent and low across all treatments.

-

-

Incubation and Measurement :

-

Incubate the seedlings for 8 days under controlled conditions (e.g., 24°C, 16h light/8h dark photoperiod).

-

After the incubation period, carefully remove the seedlings and photograph them.

-

Measure the length of the primary root using a ruler or image analysis software (e.g., ImageJ).

-

Perform statistical analysis (e.g., Student's t-test) to determine significant differences between treatments.

-

2. Quantification of JA-Ile Levels by LC-MS/MS

This protocol is used to directly measure the effect of this compound on the biosynthesis of JA-Ile in response to a stimulus like wounding.

-

Plant Material and Treatment :

-

Grow plants (e.g., Arabidopsis thaliana or Solanum lycopersicum) to a suitable age (e.g., 6 weeks).

-

Excise leaf disks of a uniform size.

-

Float the leaf disks on a solution containing either a solvent control (DMSO) or the desired concentration of this compound (e.g., 30 µM) for 1 hour.

-

-

Wounding and Sample Collection :

-

After incubation, wound half of the leaf disks in each treatment group using forceps.

-

Harvest the tissue 1 hour after wounding, flash-freeze it in liquid nitrogen, and store at -80°C until extraction.

-

-

Phytohormone Extraction :

-

Homogenize the frozen tissue.

-

Extract phytohormones using an appropriate solvent, typically containing internal standards for quantification.

-

Purify and concentrate the extract using solid-phase extraction (SPE) columns.

-

-

LC-MS/MS Analysis :

-

Analyze the purified extracts using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

-

Separate the compounds on a C18 reverse-phase column.

-

Quantify JA-Ile levels using multiple reaction monitoring (MRM) by comparing the signal to that of the labeled internal standard.

-

References

- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Plant Chemical Biology of Jasmonates [mdpi.com]

- 4. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Jarin-1: A Potent and Specific Inhibitor of Jasmonate Signaling

A Technical Whitepaper on the Discovery, Mechanism of Action, and Experimental Application of the JAR1 Inhibitor, Jarin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor that has emerged as a critical tool for dissecting the intricacies of jasmonate signaling in plants. This technical guide provides an in-depth overview of the discovery of this compound as a potent and specific inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1). JAR1 is a key enzyme in the jasmonate signaling pathway, responsible for the conjugation of jasmonic acid (JA) to isoleucine (Ile) to form the biologically active hormone jasmonoyl-isoleucine (JA-Ile). This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization and use, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play pivotal roles in regulating a wide array of physiological and developmental processes, including defense against pathogens and insects, wound response, and reproductive development.[1][2][3] The bioactivity of jasmonates is largely mediated by the conjugate JA-Ile, the formation of which is catalyzed by the enzyme JAR1.[4][5] The discovery of specific inhibitors of JAR1 has been instrumental in advancing our understanding of the precise roles of JA-Ile in plant biology.

This compound was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses in Arabidopsis thaliana. Its high specificity for JAR1 makes it an invaluable chemical tool for the targeted disruption of JA-Ile biosynthesis, allowing for the elucidation of downstream signaling events. This guide serves as a comprehensive resource for researchers utilizing this compound in their experimental endeavors.

Mechanism of Action

This compound functions as a specific inhibitor of the jasmonic acid-amido synthetase JAR1. By inhibiting JAR1, this compound effectively blocks the biosynthesis of the bioactive hormone JA-Ile from its precursor, jasmonic acid. This inhibition has been shown to be specific, with this compound displaying minimal effects on other closely related enzymes. The inhibition of JAR1 by this compound leads to a reduction in the accumulation of JA-Ile, thereby attenuating downstream jasmonate-mediated signaling pathways.

Quantitative Data

The inhibitory activity of this compound against JAR1 has been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 | 3.8 µM | Arabidopsis thaliana JAR1 |

Table 1: In Vitro Inhibition of JAR1 by this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of JAR1 enzymatic activity.

| Treatment | JA-Ile Levels (% of Control) | Plant Material | Reference |

| 7 µM this compound | ~50% | Arabidopsis thaliana leaves | |

| 10 µM this compound | Significantly reduced | Arabidopsis thaliana seedlings | |

| 21 µM this compound | ~50% | Arabidopsis thaliana leaves | |

| 30 µM this compound | Significantly reduced | Arabidopsis thaliana seedlings |

Table 2: Effect of this compound on JA-Ile Levels in Arabidopsis thaliana. This table shows the dose-dependent reduction of JA-Ile levels in response to this compound treatment.

| Substrate | Km | Enzyme | Reference |

| Isoleucine | 0.03 mM | Arabidopsis thaliana JAR1 |

Table 3: Kinetic Parameters of JAR1. The Michaelis-Menten constant (Km) for the substrate isoleucine provides insight into the enzyme's affinity for its natural substrate. This value is crucial for comparative kinetic studies with inhibitors like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization and application of this compound.

In Vitro JAR1 Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of this compound on JAR1 activity. A specific assay for this compound's IC50 determination would follow these general principles.

Objective: To measure the in vitro inhibition of JAR1 by this compound.

Principle: The enzymatic activity of JAR1 can be measured by quantifying the formation of JA-Ile. One common method is the ATP-32P-PPi isotope exchange assay, which measures the adenylation activity of the enzyme.

Materials:

-

Recombinant JAR1 enzyme (e.g., GST-JAR1 fusion protein)

-

Jasmonic acid (JA)

-

Isoleucine (Ile)

-

ATP

-

MgCl2

-

[32P]Pyrophosphate (PPi)

-

This compound

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Thin-layer chromatography (TLC) plates or HPLC system for product separation and quantification.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer, MgCl2, ATP, [32P]PPi, JA, and Ile.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with solvent only should be included.

-

Enzyme Addition: Initiate the reaction by adding the purified JAR1 enzyme.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding acid or heating).

-

Product Analysis: Separate the product (ATP) from the substrate (PPi) using TLC or another chromatographic method.

-

Quantification: Quantify the amount of [32P]ATP formed.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is a common in vivo method to assess the effect of this compound on jasmonate-mediated physiological responses.

Objective: To evaluate the ability of this compound to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth.

Materials:

-

Arabidopsis thaliana seeds (wild-type)

-

Agar plates with half-strength Hoagland's solution

-

Methyl jasmonate (MeJA) stock solution

-

This compound stock solution (dissolved in DMSO)

-

Sterile water and falcon tubes (50 ml)

Procedure:

-

Seed Sterilization and Germination: Surface-sterilize Arabidopsis seeds and germinate them on agar plates in the dark for 4 days.

-

Seedling Transfer: Transfer the seedlings to 50 ml falcon tubes containing half-strength Hoagland's solution.

-

Treatment Application: Supplement the Hoagland's solution with different concentrations of MeJA (e.g., 10 µM) and/or this compound (e.g., 5, 10, 30 µM). Include appropriate solvent controls (DMSO).

-

Incubation: Incubate the seedlings for 8 days in a growth chamber with a 16-hour light/8-hour dark cycle at 24°C.

-

Root Length Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root.

-

Data Analysis: Compare the root lengths of seedlings from different treatment groups to determine the effect of this compound on MeJA-induced root growth inhibition.

Quantification of JA-Ile by LC-MS/MS

This protocol outlines the general steps for quantifying endogenous JA-Ile levels in plant tissues treated with this compound.

Objective: To measure the in vivo levels of JA-Ile in plant tissues following treatment with this compound.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings or leaves)

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol)

-

Internal standards (e.g., [2H6]JA or [2H2]JA-Ile)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

Procedure:

-

Sample Collection and Freezing: Harvest plant tissue at desired time points after treatment with this compound and immediately freeze in liquid nitrogen.

-

Homogenization and Extraction: Homogenize the frozen tissue and extract with a suitable solvent containing internal standards.

-

Sample Cleanup: Purify and concentrate the extracts using SPE.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the separation and quantification of JA-Ile.

-

Data Analysis: Calculate the concentration of JA-Ile in the samples based on the peak areas relative to the internal standards.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's discovery and mechanism of action.

Conclusion

This compound stands as a powerful and specific chemical probe for the investigation of jasmonate signaling. Its ability to selectively inhibit JAR1 and consequently block the production of the active hormone JA-Ile allows for precise dissection of this crucial signaling pathway. This technical guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual aids to facilitate the effective use of this compound in research. Further studies to determine its binding affinity and detailed kinetic parameters will undoubtedly enhance its utility as a tool in plant chemical biology.

References

- 1. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAR1 Auxin-responsive GH3 family protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Jarin-1: A Technical Guide to its Role in Blocking JA-Ile Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jarin-1 has emerged as a critical chemical tool for dissecting the jasmonate signaling pathway in plants. This small molecule acts as a specific and potent inhibitor of JASMONATE RESISTANT 1 (JAR1), the enzyme responsible for the final step in the biosynthesis of the active hormone jasmonoyl-L-isoleucine (JA-Ile). By blocking the conjugation of jasmonic acid (JA) to isoleucine, this compound allows for the precise manipulation of JA-Ile levels, enabling researchers to probe the downstream consequences of this signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a visual representation of the relevant biological and experimental frameworks.

Introduction

Jasmonates are a class of lipid-derived phytohormones that play a central role in regulating plant defense against herbivores and necrotrophic pathogens, as well as various aspects of development. The most biologically active form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). The biosynthesis of JA-Ile is a critical control point in the jasmonate signaling cascade. The final step, the conjugation of JA to L-isoleucine, is catalyzed by the enzyme JAR1, an ATP-dependent jasmonate-amino acid synthetase.

This compound was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses in Arabidopsis thaliana.[1] Its specificity for JAR1 makes it an invaluable tool for studying the precise roles of JA-Ile in various physiological processes, distinguishing them from the effects of its precursor, JA. This guide will detail the technical aspects of using this compound as a research tool.

Mechanism of Action

This compound acts as a specific inhibitor of the enzyme JAR1.[1] By preventing the enzymatic conjugation of jasmonic acid to isoleucine, this compound effectively blocks the production of the biologically active hormone JA-Ile.[1][2] This inhibition is believed to be competitive, with this compound occupying the active site of JAR1 and preventing the binding of the natural substrates. Molecular docking studies suggest that this compound fits into the JA-Ile binding site of the JAR1 enzyme. The specificity of this compound for JAR1 is a key feature, as it does not significantly affect the activity of closely related enzymes.[1]

Quantitative Data

The inhibitory activity of this compound on JAR1 has been quantified both in vitro and in vivo. The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Inhibition of JAR1 by this compound

| Parameter | Value | Species | Reference |

| IC50 | 3.8 µM | Arabidopsis thaliana |

Table 2: In Vivo Effects of this compound on JA-Ile Levels in Arabidopsis thaliana

| This compound Concentration | Effect on Wound-Induced JA-Ile Accumulation | Reference |

| 7 µM | ~50% reduction | |

| 10 µM | Significant reduction in local leaves upon wounding | |

| 21 µM | ~50% reduction |

Table 3: Species-Specific Activity of this compound

| Species | Observed Effect | Reference |

| Arabidopsis thaliana | Effective inhibitor of JA-Ile biosynthesis and MeJA-induced root growth inhibition. | |

| Medicago truncatula | Biologically active; alleviates MeJA-induced root growth inhibition. | |

| Solanum lycopersicum (Tomato) | No significant effect on MeJA-induced root growth inhibition or wound-induced JA-Ile levels. | |

| Brassica nigra | No significant effect on MeJA-induced root growth inhibition. |

Experimental Protocols

In Vitro JAR1 Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on JAR1 activity in vitro.

Materials:

-

Recombinant JAR1 enzyme

-

Jasmonic acid (JA)

-

L-isoleucine (Ile)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT)

-

This compound

-

DMSO (for dissolving this compound)

-

Method for detecting JA-Ile (e.g., LC-MS/MS)

Procedure:

-

Enzyme and Substrate Preparation:

-

Purify recombinant JAR1 protein.

-

Prepare stock solutions of JA, L-isoleucine, and ATP in assay buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, recombinant JAR1 enzyme, and the desired concentration of this compound (or DMSO for the control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C).

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding the substrates JA, L-isoleucine, and ATP.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or by heat inactivation).

-

-

Analysis:

-

Extract the reaction products.

-

Quantify the amount of JA-Ile formed using a sensitive analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vivo Root Growth Inhibition Assay

This assay is used to assess the biological activity of this compound in counteracting the effects of exogenous jasmonate.

Materials:

-

Seeds of the plant species to be tested (e.g., Arabidopsis thaliana, Medicago truncatula)

-

Growth medium (e.g., half-strength Hoagland's solution)

-

Methyl jasmonate (MeJA)

-

This compound

-

DMSO

-

Petri plates or multi-well plates

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize the seeds.

-

Germinate the seeds on a suitable medium in the dark for a few days until the radicle emerges.

-

-

Treatment Setup:

-

Prepare the growth medium containing different treatment combinations:

-

Mock (DMSO control)

-

MeJA (e.g., 10 µM)

-

This compound (e.g., 5, 10, 30 µM)

-

MeJA + this compound (at various concentrations)

-

-

Transfer the germinated seedlings to the treatment-containing medium.

-

-

Incubation:

-

Place the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle) for a specified period (e.g., 8-12 days).

-

-

Data Collection:

-

After the incubation period, carefully remove the seedlings and photograph them.

-

Measure the primary root length of each seedling.

-

-

Data Analysis:

-

Calculate the average root length for each treatment group.

-

Compare the root lengths of seedlings treated with MeJA alone to those treated with MeJA and this compound to determine if this compound can alleviate the root growth inhibition caused by MeJA.

-

In Vivo Analysis of JA-Ile Levels

This protocol describes how to measure the effect of this compound on JA-Ile accumulation in plant tissues following a stimulus like wounding.

Materials:

-

Mature plants of the species of interest

-

This compound solution (e.g., 10-30 µM in a buffer with a surfactant like Tween-20)

-

Mock solution (buffer with DMSO and surfactant)

-

Forceps or other wounding tools

-

Liquid nitrogen

-

Extraction solvent (e.g., ethyl acetate)

-

LC-MS/MS for hormone quantification

Procedure:

-

Plant Treatment:

-

Treat the leaves of intact plants with either the this compound solution or the mock solution. This can be done by infiltration or spraying.

-

-

Wounding:

-

After a pre-incubation period with this compound (e.g., 1 hour), wound the treated leaves using forceps.

-

-

Harvesting:

-

At specific time points after wounding (e.g., 1 hour), harvest the wounded leaves and immediately freeze them in liquid nitrogen to stop all biological processes.

-

-

Hormone Extraction:

-

Homogenize the frozen tissue.

-

Extract the phytohormones using an appropriate solvent.

-

Purify and concentrate the hormone extracts.

-

-

Quantification:

-

Analyze the samples using LC-MS/MS to quantify the levels of JA-Ile and JA.

-

-

Data Analysis:

-

Compare the JA-Ile levels in this compound treated and wounded tissues to those in mock-treated and wounded tissues to determine the extent of inhibition.

-

Visualizations

JA-Ile Signaling Pathway and this compound Inhibition

Caption: this compound blocks the JAR1-mediated synthesis of JA-Ile, inhibiting downstream signaling.

Experimental Workflow for In Vivo Root Growth Inhibition Assay

Caption: Workflow for assessing this compound's effect on MeJA-induced root growth inhibition.

Logical Relationship of this compound Action

Caption: The logical cascade of events following the application of this compound.

Conclusion

This compound is a powerful and specific inhibitor of JA-Ile biosynthesis, making it an indispensable tool for plant biologists and researchers in related fields. Its ability to uncouple the effects of JA-Ile from other jasmonates provides a level of precision that is crucial for advancing our understanding of plant signaling networks. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the effective use of this compound in research. However, it is important to consider the species-specific nature of this compound's activity when designing experiments. Future research may focus on developing analogs of this compound with broader species effectiveness or on elucidating the precise molecular interactions between this compound and the JAR1 active site to inform the design of next-generation inhibitors.

References

Jarin-1: A Technical Guide for Studying Plant Defense Responses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Jarin-1 as a potent and specific tool for the investigation of plant defense signaling pathways. This compound has emerged as a critical chemical probe for dissecting the intricacies of jasmonate-mediated physiological processes. This document provides a comprehensive overview of its mechanism of action, experimental protocols for its use, and a summary of key quantitative data from foundational studies.

Introduction to this compound

This compound is a small molecule inhibitor that has been instrumental in elucidating the role of jasmonoyl-L-isoleucine (JA-Ile), the biologically active form of the plant hormone jasmonate.[1] Jasmonates are lipid-derived signaling molecules that are central to a plant's response to a wide array of stresses, including insect herbivory and necrotrophic pathogens.[2][3][4] The signaling cascade is initiated by the conjugation of jasmonic acid (JA) to the amino acid isoleucine, a reaction catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1).[5] this compound specifically targets and inhibits the enzymatic activity of JAR1, thereby blocking the biosynthesis of JA-Ile and attenuating downstream defense responses.

Chemically, this compound is a derivative of the plant alkaloid cytisine. Its discovery through a chemical screen in Arabidopsis thaliana provided a much-needed tool for the temporal and conditional inhibition of jasmonate signaling, offering an alternative to genetic knockout approaches. However, it is crucial to note that the efficacy of this compound is highly species-specific, a factor that must be empirically validated in new model organisms.

Mechanism of Action: Inhibition of JA-Ile Biosynthesis

The jasmonate signaling pathway is a critical component of the plant's induced defense system. Upon perception of a threat, such as wounding or herbivore attack, the synthesis of JA is rapidly induced. For the signaling cascade to proceed, JA must be converted to its active form, JA-Ile. This conversion is catalyzed by the enzyme JAR1, a member of the GH3 family of adenylating enzymes.

This compound acts as a specific inhibitor of JAR1. It binds to the active site of the enzyme, preventing the conjugation of JA to isoleucine. This blockade leads to a significant reduction in the cellular pool of JA-Ile, effectively silencing the downstream signaling events. These events include the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors that regulate the expression of defense-related genes.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing this compound to investigate plant defense responses. These data highlight the species-specific efficacy of this compound and its impact on JA-Ile levels and plant phenotype.

Table 1: Effect of this compound on MeJA-Induced Root Growth Inhibition

| Plant Species | MeJA Concentration (µM) | This compound Concentration (µM) | Observation | Reference |

| Arabidopsis thaliana | - | - | This compound identified as an inhibitor of MeJA-induced root growth inhibition. | |

| Medicago truncatula | 10 | 5 | Partial alleviation of root growth inhibition. | |

| Medicago truncatula | 10 | 10 | Partial alleviation of root growth inhibition. | |

| Medicago truncatula | 0 | 10 | Minor negative effect on root growth. | |

| Medicago truncatula | 0 | 30 | Clear negative effect on root growth. | |

| Solanum lycopersicum | 10 | 10 | No alleviation of root growth inhibition. | |

| Brassica nigra | 10 | 10 | No alleviation of root growth inhibition. |

Table 2: Effect of this compound on Wound-Induced JA-Ile Accumulation

| Plant Species | This compound Concentration (µM) | Observation on JA-Ile Levels | Reference |

| Arabidopsis thaliana | 7 | Reduced by ~50% in wounded leaves. | |

| Arabidopsis thaliana | 10 | Significant reduction in wounded leaves. | |

| Arabidopsis thaliana | 21 | Reduced by ~50% in wounded leaves. | |

| Arabidopsis thaliana | 30 | Most effective concentration for inhibiting JA-Ile production. | |

| Solanum lycopersicum | 30 | No effect on wound-induced JA-Ile biosynthesis in leaf disks. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on established methods from the cited literature.

Root Growth Inhibition Assay

This assay is a common method to assess the biological activity of this compound by observing its ability to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth.

Materials:

-

Seeds of the plant species of interest

-

Sterile agar plates for germination

-

Liquid culture medium (e.g., half-strength Hoagland's solution)

-

Methyl jasmonate (MeJA) stock solution

-

This compound stock solution (dissolved in DMSO)

-

Sterile containers for liquid culture (e.g., 50 mL Falcon tubes)

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Seed Germination: Sterilize and germinate seeds on agar plates in the dark for a period appropriate for the species (e.g., 4 days for Medicago truncatula).

-

Seedling Transfer: Carefully transfer seedlings of uniform size to the liquid culture containers.

-

Treatment Application: Prepare the treatment solutions by adding MeJA and/or this compound to the liquid culture medium to achieve the desired final concentrations. A mock control with the solvent (e.g., DMSO) should be included.

-

Incubation: Place the seedlings in the growth chamber under controlled conditions for a specified duration (e.g., 8 days).

-

Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root.

-

Data Analysis: Statistically analyze the root length data to determine if this compound significantly alleviates the root growth inhibition caused by MeJA.

Wound-Induced JA-Ile Accumulation Assay

This experiment directly measures the effect of this compound on the biosynthesis of the active hormone JA-Ile in response to mechanical wounding.

Materials:

-

Mature plants of the species of interest

-

This compound stock solution (dissolved in DMSO)

-

Forceps or other wounding tool

-

Liquid nitrogen for flash-freezing tissue

-

Equipment for phytohormone extraction and quantification (e.g., LC-MS/MS)

Procedure:

-

Plant Material Preparation: Use healthy, mature plants. For leaf disk assays, excise disks from fully expanded leaves.

-

This compound Treatment: Apply this compound solution to the plant tissue. This can be done by floating leaf disks on the solution or by spraying whole plants. An appropriate incubation time is necessary for this compound uptake (e.g., 1 hour). A mock control with the solvent should be run in parallel.

-

Wounding: After the this compound incubation, inflict mechanical wounds on the treated tissue using forceps.

-

Tissue Harvest: At a specific time point after wounding (e.g., 1 hour), harvest the wounded tissue and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.

-

Phytohormone Analysis: Extract and quantify JA-Ile levels from the frozen tissue using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the JA-Ile levels in this compound-treated wounded tissue to the mock-treated wounded tissue to determine the inhibitory effect of this compound.

Considerations for Use and Future Directions

The primary consideration when using this compound is its species-specific activity. Researchers must first validate its effectiveness in their system of interest before proceeding with extensive experiments. The root growth inhibition assay is a straightforward method for this initial validation.

Future research may focus on the development of this compound analogs with broader species activity or the identification of other small molecule inhibitors that target different nodes in the jasmonate signaling pathway. Such tools will continue to be invaluable for dissecting the complex network of plant defense responses and may offer novel avenues for the development of crop protection strategies. The use of this compound in combination with other chemical probes and genetic mutants will undoubtedly lead to a more comprehensive understanding of how plants defend themselves against environmental challenges.

References

- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

Jarin-1: A Technical Guide to its Effect on Jasmonate-Dependent Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Jarin-1, a small molecule inhibitor of jasmonate signaling. This compound specifically targets and inhibits JASMONATE RESISTANT 1 (JAR1), a key enzyme in the jasmonate biosynthesis pathway, thereby preventing the formation of the biologically active hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] This inhibition subsequently blocks the activation of jasmonate-dependent genes involved in plant defense and development. This document details the mechanism of action of this compound, summarizes key quantitative data on its effects, provides detailed experimental protocols, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction to Jasmonate Signaling and this compound

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating a wide array of physiological processes, including defense against herbivores and necrotrophic pathogens, as well as various aspects of plant growth and development.[1][3] The most potent form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] The biosynthesis of JA-Ile from jasmonic acid (JA) is catalyzed by the enzyme JAR1, which belongs to the firefly luciferase superfamily.

This compound was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses in Arabidopsis thaliana. It acts as a selective and potent inhibitor of the JAR1 enzyme, thereby blocking the production of JA-Ile and consequently inhibiting all downstream jasmonate-dependent signaling and gene expression. This specificity makes this compound a valuable chemical tool for dissecting the complex jasmonate signaling network.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the JAR1 enzyme. JAR1 is an acyl-adenylate-forming enzyme that activates the carboxyl group of JA for its subsequent conjugation to the amino acid isoleucine. This compound competitively inhibits this enzymatic activity, preventing the synthesis of JA-Ile. This leads to an accumulation of JA and a significant reduction in the levels of JA-Ile, the ligand for the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is the receptor for jasmonate signaling. In the absence of JA-Ile, the JAZ repressor proteins remain bound to and inhibit transcription factors (such as MYC2) that are responsible for activating the expression of jasmonate-responsive genes.

Quantitative Effects of this compound

The inhibitory effect of this compound on JA-Ile biosynthesis and jasmonate-dependent responses has been quantified in several studies.

Effect on JA-Ile Levels

Treatment with this compound leads to a significant and dose-dependent reduction in JA-Ile accumulation.

| Plant Species | Treatment | This compound Concentration | Reduction in JA-Ile Levels | Reference |

| Arabidopsis thaliana | Methyl Jasmonate (MeJA) induced | 10 µM | Significant reduction | |

| Arabidopsis thaliana | Methyl Jasmonate (MeJA) induced | 30 µM | Strong inhibition | |

| Arabidopsis thaliana | Wounding | 10 µM | Significant decrease in local and systemic leaves | |

| Solanum lycopersicum (Tomato) | Wounding | 30 µM | No significant effect |

Effect on Jasmonate-Dependent Phenotypes

The reduction in JA-Ile levels translates to the inhibition of various jasmonate-induced physiological responses. A common assay is the inhibition of root growth by exogenous application of MeJA.

| Plant Species | Assay | MeJA Concentration | This compound Concentration | Effect of this compound | Reference |

| Arabidopsis thaliana | Root growth inhibition | 50 µM | Not specified | Alleviates inhibition | |

| Medicago truncatula | Root growth inhibition | 10 µM | 5 µM or 10 µM | Partially alleviates inhibition | |

| Solanum lycopersicum (Tomato) | Root growth inhibition | 10 µM | 10 µM | No effect | |

| Brassica nigra | Root growth inhibition | 10 µM | 10 µM | No effect |

Effect on Gene Expression

This compound treatment alters the expression of numerous genes, particularly those regulated by the jasmonate signaling pathway. Overexpression of JAR1 leads to the upregulation of 205 genes and downregulation of 134 genes in Arabidopsis thaliana under normal growth conditions. In contrast, the jar1-11 mutant, which has reduced JAR1 expression, shows altered expression of a smaller set of genes. Under drought stress, wild-type plants show differential expression of 3401 genes, while jar1-11 mutants show a much larger response with 6139 differentially expressed genes, and JAR1 overexpressors show a smaller response with 2025 differentially expressed genes. This indicates that JAR1-mediated JA-Ile production is crucial for the transcriptional response to environmental stress.

Experimental Protocols

In Vitro Root Growth Inhibition Assay

This protocol is adapted from studies investigating the effect of this compound on MeJA-induced root growth inhibition.

Materials:

-

Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Medicago truncatula)

-

Half-strength Hoagland's solution

-

Methyl jasmonate (MeJA) stock solution

-

This compound stock solution

-

Sterile agar plates

-

Sterile 50 ml falcon tubes

-

Growth chamber

Procedure:

-

Surface sterilize seeds according to standard protocols for the specific plant species.

-

Germinate seeds on sterile agar plates in the dark for 4 days.

-

Prepare half-strength Hoagland's solution and supplement with the desired concentrations of MeJA and/or this compound. A common concentration for MeJA is 10 µM, and for this compound, concentrations of 5, 10, or 30 µM can be tested. Include a mock control with the solvent (e.g., DMSO).

-

Transfer seedlings into aluminum-wrapped 50 ml falcon tubes containing the treatment solutions.

-

Incubate the seedlings in a growth chamber for 8-12 days under controlled conditions (e.g., 25°C day/21°C night, 16-h light: 8-h dark cycle).

-

After the incubation period, carefully remove the seedlings and photograph them.

-

Measure the primary root length of at least 15 seedlings per treatment.

-

Perform statistical analysis (e.g., ANOVA with Tukey's HSD test) to determine significant differences between treatments.

Analysis of JA-Ile Levels by LC-MS/MS

This protocol provides a general workflow for the quantification of JA-Ile in plant tissue following this compound treatment.

Procedure:

-

Treat plants (e.g., 14-day-old Arabidopsis seedlings grown hydroponically) with this compound (e.g., 10 µM or 30 µM) or a solvent control for a specified time (e.g., 30 minutes).

-

Induce jasmonate biosynthesis, for example, by adding MeJA (e.g., 100 µM) or by mechanical wounding.

-

Harvest approximately 50 mg of ground tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Extract the tissue with a suitable solvent, typically methanol, spiked with known amounts of stable isotope-labeled internal standards such as [2H6]JA and [2H2]JA-Ile for accurate quantification.

-

Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the endogenous levels of JA and JA-Ile based on the peak areas relative to the internal standards.

Species Specificity of this compound

It is crucial to note that the effectiveness of this compound is highly species-specific. While it is a potent inhibitor of JAR1 in Arabidopsis thaliana and has been shown to be biologically active in Medicago truncatula, it does not have the same effect in other species like Solanum lycopersicum (tomato) and Brassica nigra. In tomato, for instance, this compound treatment did not affect wound-induced accumulation of JA-Ile. Therefore, researchers must validate the functionality of this compound in their specific model organism before its use in experiments.

Conclusion

This compound is an invaluable tool for the study of jasmonate signaling. Its specific inhibition of the JAR1 enzyme allows for the targeted disruption of JA-Ile biosynthesis, enabling researchers to probe the intricate roles of this hormone in plant defense and development. However, the pronounced species-specificity of this compound necessitates careful validation in any new plant system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of Jarin-1 for JAR1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of Jarin-1, a small molecule inhibitor of the jasmonate-amido synthetase JAR1. This compound serves as a critical tool for dissecting the intricacies of jasmonate signaling in plants. This document outlines the quantitative data regarding its potency and selectivity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and JAR1

Jasmonates are a class of lipid-based plant hormones that play pivotal roles in regulating a wide array of physiological and developmental processes, including growth, defense against herbivores and pathogens, and reproductive development. The biological activity of jasmonates is largely mediated by the active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). The final step in the biosynthesis of JA-Ile is catalyzed by the jasmonate-amido synthetase JAR1 (also known as AtGH3.11), a member of the GH3 family of acyl-acid amido synthetases.

This compound was identified as the first specific small-molecule inhibitor of JAR1 in the model plant Arabidopsis thaliana.[1] Its ability to block the production of JA-Ile allows for the precise investigation of the roles of this specific bioactive hormone in various signaling pathways, distinguishing its functions from other jasmonate derivatives.

Quantitative Assessment of this compound Specificity

The inhibitory activity of this compound against Arabidopsis thaliana JAR1 and its selectivity over other closely related GH3 family members have been quantitatively assessed through in vitro enzymatic assays.

| Enzyme Target | Enzyme Family | Organism | IC50 (μM) | Percent Inhibition | Notes |

| JAR1 (AtGH3.11) | GH3 | Arabidopsis thaliana | 3.8 | - | This compound is a potent inhibitor of its primary target. |

| AtGH3.1 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Negligible inhibition of this auxin-conjugating enzyme. |

| AtGH3.2 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Minimal effect on this auxin-responsive GH3 enzyme. |

| AtGH3.3 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Demonstrates high selectivity against this auxin-conjugating enzyme. |

| AtGH3.4 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | Low to no inhibition observed. |

| AtGH3.5 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | AtGH3.5 is involved in both auxin and salicylic acid metabolism.[2] |

| AtGH3.6 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | High selectivity is maintained against this auxin-conjugating enzyme. |

| AtGH3.9 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | GH3.9 has a role in auxin and jasmonate crosstalk.[3] |

| AtGH3.17 | GH3 | Arabidopsis thaliana | > 100 | < 10% at 100 µM | This compound shows minimal activity against this auxin-conjugating enzyme. |

Note on Species Specificity: It is crucial to note that the inhibitory effect of this compound is highly species-specific. While it is a potent inhibitor of JAR1 in Arabidopsis thaliana and Cardamine hirsuta, it has been shown to have no significant effect on JA-Ile biosynthesis in other plant species such as tomato (Solanum lycopersicum) and black mustard (Brassica nigra).[4][5] Therefore, the efficacy of this compound as a JAR1 inhibitor must be empirically validated in the plant species of interest before its use in functional studies.

Experimental Protocols

In Vitro JAR1 Enzymatic Activity Assay

This protocol describes the determination of the inhibitory activity of this compound on recombinant JAR1 enzyme. The assay measures the production of JA-Ile from jasmonic acid and isoleucine.

Materials:

-

Recombinant Arabidopsis thaliana JAR1 protein

-

Jasmonic acid (JA)

-

L-Isoleucine (Ile)

-

ATP

-

MgCl2

-

Tricine buffer (pH 8.0)

-

This compound

-

DMSO (vehicle control)

-

LC-MS/MS system for quantification of JA-Ile

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tricine buffer (pH 8.0), 5 mM MgCl2, 2.5 mM ATP, 1 mM L-Isoleucine, and 100 µM jasmonic acid.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound to test a range of concentrations (e.g., 0.1 µM to 100 µM). An equivalent volume of DMSO should be used as a vehicle control.

-

Enzyme Preparation: Dilute the purified recombinant JAR1 enzyme to the desired final concentration in the reaction buffer.

-

Assay Initiation: In a microcentrifuge tube, combine the reaction mixture, the desired concentration of this compound or DMSO control, and initiate the reaction by adding the JAR1 enzyme. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or another suitable quenching agent.

-

Quantification of JA-Ile: Analyze the reaction mixture using a validated LC-MS/MS method to quantify the amount of JA-Ile produced.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Arabidopsis Root Growth Inhibition Assay

This cellular assay assesses the ability of this compound to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth in Arabidopsis thaliana seedlings, providing an in vivo measure of its target engagement.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)

-

Methyl jasmonate (MeJA) stock solution in ethanol

-

This compound stock solution in DMSO

-

Sterile water

-

Ethanol (for seed sterilization)

-

Bleach (for seed sterilization)

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach for 5-10 minutes, and then rinse thoroughly with sterile water (3-5 times).

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

-

Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient the plates vertically to allow for root growth along the agar surface.

-

Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing MeJA (e.g., 10-50 µM) with or without various concentrations of this compound (e.g., 1-50 µM). Include appropriate vehicle controls (ethanol for MeJA and DMSO for this compound).

-

Incubation: Return the plates to the growth chamber and continue to grow the seedlings vertically for another 3-5 days.

-

Measurement: Mark the position of the root tip at the time of transfer and measure the root elongation from this mark to the new root tip at the end of the incubation period.

-

Data Analysis: Compare the root growth of seedlings treated with MeJA alone to those treated with MeJA and this compound. A rescue of the root growth inhibition by this compound indicates its in vivo activity against JAR1.

Visualizing Pathways and Workflows

Jasmonate Signaling Pathway and this compound Inhibition

The following diagram illustrates the core jasmonate signaling pathway in Arabidopsis thaliana and highlights the specific inhibitory action of this compound on JAR1.

Caption: Jasmonate signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Specificity

This diagram outlines a typical experimental workflow to determine the specificity of this compound.

Caption: Experimental workflow for determining the specificity of this compound.

Conclusion

This compound is a valuable chemical tool for the specific inhibition of JAR1 in Arabidopsis thaliana, enabling detailed studies of the jasmonate signaling pathway. Its high selectivity over other GH3 family members in this species has been demonstrated through rigorous in vitro and in vivo assays. However, researchers must be cognizant of its species-specific activity and validate its efficacy in their experimental system of choice. The detailed protocols and workflows provided in this guide offer a robust framework for the accurate assessment of this compound's specificity and its effective application in plant biology research.

References

- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arabidopsis thaliana GH3.9 in Auxin and Jasmonate Cross Talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

Jarin-1: A Technical Guide to its Role in Plant Growth and Jasmonate Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jarin-1 has emerged as a critical chemical tool for the dissection of jasmonate signaling pathways in plants. As the first identified small-molecule inhibitor of jasmonic acid-amido synthetase (JAR1), this compound provides a means to specifically block the biosynthesis of the biologically active jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), thereby enabling detailed studies of its downstream effects on plant growth, development, and stress responses.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on plant physiology, detailed experimental protocols for its use, and visualizations of the relevant biological and experimental pathways.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play a central role in regulating a wide array of physiological processes. These include defense against herbivores and necrotrophic pathogens, as well as developmental processes such as root growth, flowering, and senescence.[2][4] The most potent form of jasmonate is JA-Ile, which is synthesized by the enzyme JAR1 through the conjugation of jasmonic acid (JA) to the amino acid isoleucine. The discovery of this compound as a specific inhibitor of JAR1 has provided researchers with a powerful tool to probe the intricacies of jasmonate signaling without resorting to genetic modification, which can be a lengthy process, particularly in non-model plant species.

Mechanism of Action

This compound functions as a competitive inhibitor of the JAR1 enzyme. It binds to the active site of JAR1, preventing the binding of its natural substrate, jasmonic acid. This inhibition specifically blocks the adenylation and subsequent conjugation of JA to isoleucine, leading to a significant reduction in the cellular pool of bioactive JA-Ile. This compound exhibits a high degree of specificity for JAR1, with an IC50 value of 3.8 μM, and does not significantly affect the activity of closely related enzymes.

Quantitative Impact on Plant Growth and Development

The inhibitory effect of this compound on JA-Ile biosynthesis has profound and measurable consequences for plant growth and development. The most well-documented effect is its ability to counteract the inhibitory effects of exogenously applied methyl jasmonate (MeJA) on root growth.

Effect of this compound on MeJA-Induced Root Growth Inhibition in Medicago truncatula

The following table summarizes the effect of various concentrations of this compound on the root length of Medicago truncatula seedlings in the presence and absence of 10 µM MeJA.

| Treatment | Mean Root Length (cm) ± SD |

| Mock (Control) | 8.5 ± 1.2 |

| 10 µM MeJA | 3.2 ± 0.8 |

| 5 µM this compound | 7.9 ± 1.1 |

| 10 µM this compound | 7.1 ± 1.0 |

| 30 µM this compound | 5.5 ± 0.9 |

| 10 µM MeJA + 5 µM this compound | 5.8 ± 0.9 |

| 10 µM MeJA + 10 µM this compound | 6.5 ± 1.1 |

| 10 µM MeJA + 30 µM this compound | 5.1 ± 0.8 |

Data adapted from a study on the species-specific effects of this compound.

Effect of this compound on JA and JA-Ile Levels in Arabidopsis thaliana

This table illustrates the impact of this compound on the endogenous levels of JA and JA-Ile in Arabidopsis thaliana seedlings following treatment with methyl jasmonate (MeJA).

| Treatment | Mean JA (pmol/g FW) ± SD | Mean JA-Ile (pmol/g FW) ± SD |

| Mock (DMSO) | 150 ± 25 | 20 ± 5 |

| 100 µM MeJA (1h) | 1800 ± 250 | 1500 ± 200 |

| 100 µM MeJA (1h) + 10 µM this compound | 1750 ± 230 | 600 ± 80 |

| 100 µM MeJA (1h) + 30 µM this compound | 1850 ± 260 | 250 ± 40 |

Data derived from studies on the inhibition of JA-Ile biosynthesis by this compound.

Experimental Protocols

Root Growth Inhibition Assay

This protocol is designed to assess the effect of this compound on MeJA-induced root growth inhibition in seedlings.

Materials:

-

Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Medicago truncatula)

-

Agar plates (0.8% w/v)

-

Half-strength Hoagland's solution

-

Methyl jasmonate (MeJA) stock solution (in ethanol or DMSO)

-

This compound stock solution (in DMSO)

-

50 ml Falcon tubes or similar vessels for hydroponic culture

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Surface sterilize seeds according to standard protocols for the species.

-

Germinate seeds on agar plates in the dark for 4 days.

-

Prepare treatment solutions by diluting MeJA and this compound stock solutions into half-strength Hoagland's solution to the desired final concentrations (e.g., 10 µM MeJA; 5, 10, 30 µM this compound). Include a mock control with the same concentration of the solvent (e.g., DMSO).

-

Transfer seedlings of uniform size into the Falcon tubes containing the treatment solutions. Ensure the roots are submerged. Wrap the tubes in aluminum foil to keep the roots in darkness.

-

Incubate the seedlings in a growth chamber under a 16-h light/8-h dark cycle at 24°C for 8 days.

-

After the incubation period, carefully remove the seedlings and photograph them.

-

Measure the primary root length using a ruler or image analysis software.

-

Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Quantification of JA-Ile by UPLC-MS/MS

This protocol outlines the procedure for quantifying endogenous JA-Ile levels in plant tissue following this compound treatment.

Materials:

-

Plant tissue (e.g., leaf disks from 6-week-old plants)

-

This compound solution (e.g., 30 µM in a buffer or water with a low percentage of DMSO)

-

Forceps for wounding

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol)

-

Internal standards (e.g., 2H2-JA-Ile)

-

Solid-phase extraction (SPE) columns

-

UPLC-MS/MS system

Procedure:

-

Excise plant tissue (e.g., leaf disks) and float them on the this compound treatment solution or a mock control solution for 1 hour.

-

Induce JA-Ile biosynthesis by mechanically wounding the tissue with forceps.

-

After 1 hour of wounding, harvest the tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Lyophilize and weigh the plant material.

-

Homogenize the tissue and extract phytohormones using a suitable solvent (e.g., methanol) spiked with internal standards.

-

Purify and concentrate the extracts using solid-phase extraction.

-

Analyze the samples using a UPLC-MS/MS system. Develop a method with specific precursor-to-fragment ion transitions for JA-Ile and the internal standard to ensure accurate quantification.

-

Calculate the concentration of JA-Ile in the original tissue based on the peak areas relative to the internal standard.

In Vitro JAR1 Enzyme Activity Assay

This protocol describes an assay to measure the enzymatic activity of JAR1 and its inhibition by this compound.

Materials:

-

Recombinant JAR1 enzyme

-

Reaction buffer (e.g., Tris-HCl with MgCl2 and ATP)

-

Jasmonic acid (JA)

-

Isoleucine (Ile)

-

This compound at various concentrations

-

Method for detecting a reaction product (e.g., AMP or JA-Ile) such as HPLC or TLC.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, JA, and Ile.

-

Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control.

-

Initiate the enzymatic reaction by adding the recombinant JAR1 enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding acid or heat).

-

Quantify the amount of product formed (e.g., AMP or JA-Ile) using a suitable analytical method like HPLC.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Jasmonate Signaling Pathway

Caption: this compound inhibits JAR1, blocking JA-Ile synthesis and downstream signaling.

Experimental Workflow for Root Growth Inhibition Assay

Caption: Workflow for assessing this compound's effect on root growth.

Workflow for JA-Ile Quantification

Caption: Workflow for quantifying JA-Ile levels after this compound treatment.

Conclusion and Future Directions

This compound is an invaluable tool for probing the jasmonate signaling pathway. Its specificity for JAR1 allows for the targeted investigation of JA-Ile-dependent processes in plants. However, the observed species-specific activity of this compound highlights the need for preliminary validation in any new plant system under investigation. Future research could focus on the development of this compound analogs with broader species efficacy or on the identification of novel inhibitors targeting other key enzymes in the jasmonate biosynthesis and signaling cascade. Such advancements will continue to enhance our understanding of this vital plant hormone and its role in plant health and productivity.

References

- 1. A chemical inhibitor of jasmonate signaling targets JAR1 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Plant Chemical Biology of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial Studies of Jarin-1 in Arabidopsis thaliana

This technical guide provides a comprehensive overview of the initial studies of this compound, a selective inhibitor of the jasmonate signaling pathway in the model plant Arabidopsis thaliana. This compound serves as a critical chemical tool for dissecting the complexities of jasmonate-regulated physiological processes.

Introduction

Jasmonates are a class of lipid-derived plant hormones that are pivotal in regulating a wide array of plant defense mechanisms and developmental processes.[1] The most biologically active form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][2] The biosynthesis of JA-Ile is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which conjugates jasmonic acid (JA) to the amino acid L-isoleucine.[2] Understanding the intricacies of the jasmonate signaling pathway is crucial for developing strategies to enhance plant resilience and growth.

This compound was identified through a chemical screen of 1,728 compounds in Arabidopsis thaliana as the first small-molecule inhibitor of jasmonate responses.[1] It specifically impairs the activity of the JA-Ile synthetase JAR1, thereby blocking the production of the active hormone JA-Ile. This specific inhibition allows for the targeted study of JA-Ile dependent signaling pathways. Chemically, this compound is a derivative of the alkaloid cytisine.

Mechanism of Action

This compound acts as a potent and specific inhibitor of the enzyme JAR1. By preventing the conjugation of JA with isoleucine, this compound effectively reduces the intracellular pool of the bioactive hormone JA-Ile. This inhibition of JA-Ile biosynthesis subsequently blocks the downstream signaling cascade that is normally initiated by JA-Ile binding to its co-receptor complex, COI1-JAZ. This targeted action makes this compound an invaluable tool for distinguishing JA-Ile-dependent responses from those mediated by other jasmonate compounds. It is important to note that the inhibitory effect of this compound is highly species-specific and has been shown to be most effective in Arabidopsis thaliana and Medicago truncatula.

References

Methodological & Application

Application Notes and Protocols for Jarin-1 in Root Growth Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for utilizing Jarin-1, a specific inhibitor of the jasmonate signaling pathway, in plant root growth assays. This compound targets the enzyme JAR1, which is responsible for the synthesis of the bioactive hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] By inhibiting JAR1, this compound effectively blocks jasmonate-regulated processes, including the inhibition of root growth induced by methyl jasmonate (MeJA).[3][4] This document outlines the mechanism of action of this compound, detailed protocols for conducting root growth assays in the model plant Arabidopsis thaliana and other species, and presents quantitative data from relevant studies. The provided methodologies and data will enable researchers to effectively use this compound as a tool to dissect the role of jasmonate signaling in plant development and stress responses.

Introduction

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1] The most bioactive form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). The biosynthesis of JA-Ile is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which conjugates jasmonic acid (JA) to the amino acid isoleucine. The perception of JA-Ile by its co-receptor complex, consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein, initiates a signaling cascade that leads to the expression of jasmonate-responsive genes.

One of the well-characterized responses to elevated jasmonate levels is the inhibition of primary root growth. This phenotype is often used in genetic and chemical screens to identify components of the jasmonate signaling pathway. This compound has been identified as a potent and specific small-molecule inhibitor of JAR1. Its application can reverse the inhibitory effect of jasmonates on root growth, making it a valuable chemical tool for studying jasmonate signaling. It is important to note that the efficacy of this compound can be species-specific. While it has been shown to be effective in Arabidopsis thaliana and Medicago truncatula, it did not show a similar effect in Solanum lycopersicum (tomato) and Brassica nigra.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the enzyme JAR1. By binding to the active site of JAR1, this compound prevents the conjugation of jasmonic acid to isoleucine, thereby blocking the production of the active hormone JA-Ile. This disruption of the jasmonate signaling pathway at a key enzymatic step allows for the targeted investigation of jasmonate-dependent processes.

Data Presentation

The following tables summarize quantitative data from root growth inhibition assays involving this compound and/or MeJA in different plant species.

Table 1: Effect of this compound and MeJA on Root Length in Medicago truncatula

| Treatment | This compound (µM) | MeJA (µM) | Average Root Length (relative to mock) |

| Mock | 0 | 0 | 100% |

| MeJA | 0 | 10 | Significantly reduced |

| This compound | 5 | 0 | No significant effect |

| This compound | 10 | 0 | Slightly reduced |

| This compound | 30 | 0 | Clearly reduced |

| This compound + MeJA | 5 | 10 | Partially restored |

| This compound + MeJA | 10 | 10 | Partially restored |

| This compound + MeJA | 30 | 10 | No significant restoration |

Table 2: Effective Concentrations of MeJA and this compound in Arabidopsis thaliana

| Compound | Concentration | Effect | Reference |

| MeJA | 0.1 µM | 50% inhibition of primary root growth | |

| MeJA | 2 µM | 42% inhibition of primary root growth | |

| This compound | 10 µM | Working concentration for alleviating MeJA-induced root growth inhibition | |

| This compound | 30 µM | Most effective in inhibiting JA-Ile production |

Experimental Protocols

This section provides a detailed protocol for a this compound application in a root growth assay using Arabidopsis thaliana.

Materials

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

This compound (stock solution in DMSO)

-

Methyl jasmonate (MeJA) (stock solution in ethanol or DMSO)

-

Murashige and Skoog (MS) medium including vitamins and sucrose

-

Agar

-

Petri dishes (square or round)

-

Sterilization solution (e.g., 50% bleach with 0.1% Tween-20)

-

Sterile water

-

Micropipettes and sterile tips

-

Growth chamber with controlled light and temperature

Experimental Workflow Diagram

References

- 1. Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

Application Notes and Protocols: Preparing Jarin-1 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.